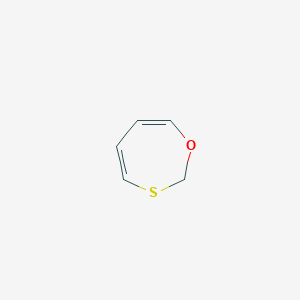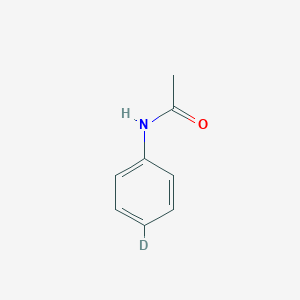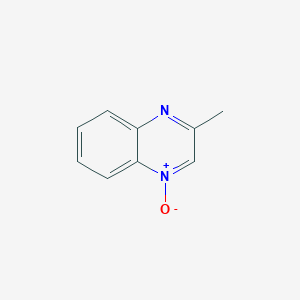
2H-1,3-Oxathiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxathiepine is a heterocyclic compound that contains a six-membered ring with one sulfur and one oxygen atom. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxathiepine is not well understood, but it is believed to act through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes.
Effets Biochimiques Et Physiologiques
2H-1,3-Oxathiepine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2H-1,3-Oxathiepine is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of 2H-1,3-Oxathiepine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2H-1,3-Oxathiepine. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. Additionally, further research can be done to better understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2H-1,3-Oxathiepine involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which later undergoes intramolecular cyclization to yield the desired product. This method has been optimized and modified by various researchers to improve the yield and purity of the product.
Applications De Recherche Scientifique
2H-1,3-Oxathiepine has been extensively studied for its potential applications in various fields. It has shown promising results in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
15599-76-5 |
|---|---|
Nom du produit |
2H-1,3-Oxathiepine |
Formule moléculaire |
C5H6OS |
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
1,3-oxathiepine |
InChI |
InChI=1S/C5H6OS/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
Clé InChI |
ZSELJDBKNFWRAP-UHFFFAOYSA-N |
SMILES |
C1OC=CC=CS1 |
SMILES canonique |
C1OC=CC=CS1 |
Synonymes |
1,3-Oxathiepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)





